Avidinorubicin

Platelet Aggregation Thrombosis Anthracycline Pharmacology

Limited access to validated, structurally unique anthracyclines hinders thrombosis and glycosylation SAR research. Avidinorubicin (CAS 135447-13-1) resolves this gap: • Potent thrombin-induced platelet aggregation inhibitor (IC50 7.9 µM), enabling platelet signaling studies inaccessible to standard anthracyclines. • Distinct avidinosamine glycosylation pattern makes it an essential SAR comparator against decilorubicin for dissecting sugar-moiety contributions to DNA binding and cardiotoxicity. • Broad-spectrum antibacterial activity offers a novel scaffold for antibiotic development. • Suggested reduced cardiotoxicity profile relative to doxorubicin supports long-term mechanistic studies. Fermentation-derived, high purity; reliably sourced for immediate global dispatch.

Molecular Formula C60H86N4O22
Molecular Weight 1215.3 g/mol
CAS No. 135447-13-1
Cat. No. B238301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvidinorubicin
CAS135447-13-1
Synonymsavidinorubicin
Molecular FormulaC60H86N4O22
Molecular Weight1215.3 g/mol
Structural Identifiers
SMILESCC1C(C(COC1OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)N)(C)N)N(C)C)O)O)(C)O)N(C)C)O
InChIInChI=1S/C60H86N4O22/c1-24-44(68)31(63(9)10)23-76-55(24)80-33-20-57(5,74)19-29-39(33)47(71)41-42(46(29)70)48(72)40-28(45(41)69)14-15-30-51(40)85-56-49(73)43(64(11)12)54(60(30,8)86-56)84-38-22-59(7,62)53(27(4)79-38)83-37-21-58(6,61)52(26(3)78-37)82-36-18-32(75-13)50(25(2)77-36)81-35(67)17-16-34(65)66/h14-15,24-27,31-33,36-38,43-44,49-50,52-56,68,70-71,73-74H,16-23,61-62H2,1-13H3,(H,65,66)
InChIKeySFEBZOMBQNNUTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avidinorubicin Structural and Functional Profile


Avidinorubicin (CAS 135447-13-1; MW 1215.34; C60H86N4O22) is a fermentation-derived, structurally novel anthracycline antibiotic isolated from Streptomyces avidinii NR0576 [1]. It exhibits activity against both Gram-positive and Gram-negative bacteria [2], inhibits thrombin-induced platelet aggregation with an IC50 of 7.9 µM [1], and demonstrates cytotoxicity toward tumor cells [2]. Its structural identity is defined by the unique presence of two units of the novel aminosugar, avidinosamine, which replace the decilonitrose groups found in the closely related analog, decilorubicin [1].

Substitution Technical Risk for Avidinorubicin


Avidinorubicin cannot be considered a generic substitute for other anthracyclines like doxorubicin, decilorubicin, or daunorubicin due to a distinct constellation of molecular features. While it retains the anthracycline core and topoisomerase II inhibition associated with its class , its differentiation stems from a unique dual glycosylation pattern featuring the novel aminosugar avidinosamine [1] and a documented functional activity profile that includes potent antiplatelet aggregation (IC50 7.9 µM against thrombin) [1], a property not reported for its closest structural relative, decilorubicin. Interchanging compounds without accounting for these specific structural and functional parameters will introduce uncharacterized variability in experimental outcomes.

Avidinorubicin Product-Specific Evidence Guide


Platelet Aggregation Inhibition

Avidinorubicin is distinguished from its closest structural analog, decilorubicin, by its potent and specific inhibition of thrombin-induced platelet aggregation. This functional activity is not reported for decilorubicin or other standard anthracyclines like doxorubicin. [1]

Platelet Aggregation Thrombosis Anthracycline Pharmacology

Distinct Glycosylation Pattern

The molecular structure of Avidinorubicin is defined by the presence of two units of a novel aminosugar, avidinosamine. This is in direct contrast to its closest analog, decilorubicin, which possesses two units of the aminosugar decilonitrose. [1]

Anthracycline Structure Glycosylation Natural Product Chemistry

Broad-Spectrum Antimicrobial Activity

Avidinorubicin exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum profile differentiates it from many classic anthracyclines (e.g., doxorubicin, daunorubicin) which are primarily known for anticancer, not broad antibacterial, activity.

Antibiotic Discovery Antimicrobial Activity Streptomyces Metabolites

Tumor Cell Cytotoxicity

Avidinorubicin retains the core anthracycline mechanism of action, intercalating into DNA and inhibiting topoisomerase II, which results in cytotoxicity against tumor cells . This demonstrates that despite its unique structure, it maintains the class's foundational pharmacological property. Quantitative cell viability data (e.g., IC50 values for specific cell lines) are not yet available in the primary literature for direct comparison to doxorubicin or decilorubicin.

Cancer Research Cytotoxicity Topoisomerase II

Avidinorubicin Research and Application Scenarios


Thrombosis and Platelet Function Research

Leverage Avidinorubicin's unique thrombin-induced platelet aggregation inhibitory activity (IC50 7.9 µM) [1] to study platelet signaling pathways or as a pharmacological tool in thrombosis models. This application is distinct from the compound's anticancer properties and cannot be replicated with standard anthracyclines.

Anthracycline SAR Studies

Utilize Avidinorubicin as a critical comparator in SAR campaigns investigating the impact of glycosylation on anthracycline function. Its structural difference from decilorubicin (avidinosamine vs. decilonitrose) [1] makes it an essential tool for dissecting the roles of sugar moieties in DNA binding, cellular uptake, and cardiotoxicity.

Novel Antimicrobial Discovery

Employ Avidinorubicin as a lead compound or scaffold for developing new antimicrobial agents. Its broad-spectrum activity against Gram-positive and Gram-negative bacteria [1] offers a distinct starting point compared to traditional, anticancer-focused anthracyclines, opening avenues for new antibiotic research.

Non-Cardiotoxic Anthracycline Mechanisms

Investigate Avidinorubicin's potential for reduced cardiotoxicity relative to doxorubicin, as suggested by its structural classification [1]. Its unique glycosylation may alter its interaction with cardiac topoisomerase IIβ, making it a valuable compound for studying the molecular basis of anthracycline-induced cardiomyopathy.

Technical Documentation Hub

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20 linked technical documents
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